6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine
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Overview
Description
6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a purine ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 9-propyl-9H-purine-2-amine.
Thioether Formation: The key step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Purine Derivative Coupling: The final step involves the coupling of the thioether intermediate with 9-propyl-9H-purine-2-amine under suitable reaction conditions, such as refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the dichlorobenzyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-((2,4-Dichlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: Another compound with a similar dichlorobenzyl thioether linkage but a different core structure.
2-[(2,4-Dichlorobenzyl)thio]-6-propylpyrimidin-4-ol: A pyrimidine derivative with similar substituents.
Uniqueness
6-((2,4-Dichlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to its purine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
92553-66-7 |
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Molecular Formula |
C15H15Cl2N5S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H15Cl2N5S/c1-2-5-22-8-19-12-13(22)20-15(18)21-14(12)23-7-9-3-4-10(16)6-11(9)17/h3-4,6,8H,2,5,7H2,1H3,(H2,18,20,21) |
InChI Key |
XDQFRIAWIKDQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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